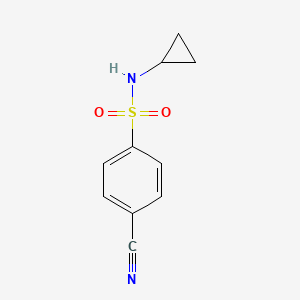

4-cyano-N-cyclopropylbenzenesulfonamide

Overview

Description

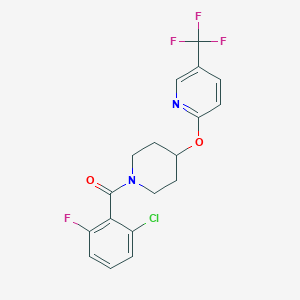

4-Cyano-N-cyclopropylbenzenesulfonamide is a carbonic anhydrase inhibitor . It has a molecular weight of 222.26 and its molecular formula is C10H10N2O2S .

Synthesis Analysis

The synthesis of cyanoacetamides, which includes 4-cyano-N-cyclopropylbenzenesulfonamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of 4-cyano-N-cyclopropylbenzenesulfonamide is characterized by the presence of a cyano group and a cyclopropyl group attached to a benzenesulfonamide core .Chemical Reactions Analysis

Cyanoacetamide derivatives, including 4-cyano-N-cyclopropylbenzenesulfonamide, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-cyano-N-cyclopropylbenzenesulfonamide include its molecular weight, molecular formula, and its reactivity with other compounds .Scientific Research Applications

Catalyst Design and Stability

4-cyano-N-cyclopropylbenzenesulfonamide, as part of the broader class of sulfonamide compounds, has shown promise in the field of catalyst design, particularly in oxidation reactions. For instance, sulfonamide-substituted iron phthalocyanine, a relative compound, has been identified for its remarkable stability under oxidative conditions, showcasing potential in catalyzing the oxidation of olefins using hydrogen peroxide as the oxidant. This highlights the compound's role in facilitating efficient chemical reactions, which is pivotal in the development of green chemistry practices and sustainable industrial processes (Işci et al., 2014).

Amine Synthesis and Protecting Strategy

The unique chemical structure of 4-cyano-N-cyclopropylbenzenesulfonamide lends itself to applications in amine synthesis and as a protective group. Research has demonstrated the cleavage of secondary amines from 4-cyanobenzenesulfonamides under specific conditions, suggesting its utility as an amine protecting or activating group. This property is particularly valuable in the synthesis of complex organic molecules, where protecting groups play a crucial role in the stepwise construction of molecules (Schmidt et al., 2017).

Advanced Synthesis Techniques

N-cyano-N-phenyl-p-methylbenzenesulfonamide, closely related to 4-cyano-N-cyclopropylbenzenesulfonamide, has been employed as a benign electrophilic cyanation reagent. This approach enables the synthesis of various benzonitriles from aryl bromides, illustrating the compound's versatility in facilitating chemical transformations. Such methodologies are integral to pharmaceutical and material science research, underscoring the compound's significance in synthetic organic chemistry (Anbarasan et al., 2011).

Antimycobacterial Agents Development

Sulfonamide compounds, through the design and synthesis of thiol-activated sources of sulfur dioxide, have exhibited potent inhibitory effects against Mycobacterium tuberculosis, surpassing the efficacy of clinical agents like isoniazid. This research opens new avenues for developing antimycobacterial therapies, highlighting the potential of sulfonamide derivatives in addressing global health challenges (Malwal et al., 2012).

Anticancer Drug Development

Explorations into new dibenzenesulfonamides have led to the identification of compounds with significant anticancer effects, through mechanisms such as inducing apoptosis and autophagy pathways. Additionally, these compounds have been shown to inhibit carbonic anhydrase isoenzymes, which are targets for cancer therapy. This research underscores the therapeutic potential of sulfonamide derivatives in oncology, providing a foundation for future drug development (Gul et al., 2018).

Mechanism of Action

Sulfonamides, which include 4-cyano-N-cyclopropylbenzenesulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

The safety data sheet for 4-cyano-N-cyclopropylbenzenesulfonamide indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing off immediately with plenty of water in case of skin contact .

Future Directions

The cyano group in 4-cyano-N-cyclopropylbenzenesulfonamide can be used to construct a Lewis acid molecule with a positive region of electrostatic potential in the area adjoining these substituents. This opens up possibilities for the development of new photocatalysts capable of selective conversion .

properties

IUPAC Name |

4-cyano-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-7-8-1-5-10(6-2-8)15(13,14)12-9-3-4-9/h1-2,5-6,9,12H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBDUBMSTOBGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-cyano-N-cyclopropylbenzenesulfonamide | |

CAS RN |

851897-11-5 | |

| Record name | 4-cyano-N-cyclopropylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2989796.png)

![N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2989800.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2989801.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2989802.png)

![N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2989809.png)

![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2989811.png)

![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2989818.png)